Lipophilicity (XLogP3) Differentiation: 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol vs. 2,2,2-Trifluoroethanol
The XLogP3 value for 1-cyclopropyl-2,2,2-trifluoroethan-1-ol is computed as 1.5 [1]. In contrast, the XLogP3 for the simpler analog 2,2,2-trifluoroethanol (TFE) is significantly lower at 0.39 [2]. This 1.11-unit increase in logP reflects the lipophilic contribution of the cyclopropyl ring, which enhances membrane permeability potential.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 2,2,2-Trifluoroethanol (TFE) XLogP3 = 0.39 |
| Quantified Difference | ΔXLogP3 = +1.11 |
| Conditions | Computed values from PubChem (XLogP3 method) |
Why This Matters
Higher lipophilicity can translate to improved passive diffusion across biological membranes, a critical factor in the selection of building blocks for medicinal chemistry programs.
- [1] PubChem. (2025). 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol. PubChem CID 15709643. National Library of Medicine. View Source
- [2] PubChem. (2025). 2,2,2-Trifluoroethanol. PubChem CID 6409. National Library of Medicine. View Source
